molecular formula C23H30O4 B166731 Spiromesifen CAS No. 283594-90-1

Spiromesifen

Cat. No.: B166731
CAS No.: 283594-90-1
M. Wt: 370.5 g/mol
InChI Key: GOLXNESZZPUPJE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spiromesifen is a novel insecticide that belongs to the chemical class of spirocyclic phenyl-substituted tetronic acids . It primarily targets lipid synthesis in pests . Lipids are crucial for maintaining the structural integrity of cells as they are the main component of the cell membrane .

Mode of Action

This compound acts as an inhibitor of lipid synthesis . It specifically targets the immature stages of pests . The insecticide reduces the fecundity and fertility of treated insects, leading to a decrease in the insect population .

Biochemical Pathways

This compound disrupts the normal biochemical pathways of lipid synthesis in pests . This disruption leads to a significant reduction in the total lipid content in treated larvae compared to untreated ones . The compound also affects the composition of fatty acids in the larvae .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound’s main metabolite, this compound-enol (M01), is more persistent in the environment and organisms than this compound itself .

Result of Action

The action of this compound results in the death of pests. For instance, it has been found to be moderately toxic against the second instar larvae of the cotton leaf worm, Spodoptera littoralis . The mortality percentages caused by this compound were significant .

Action Environment

The persistence and efficacy of this compound in the environment can be influenced by various factors such as moisture, light, pH, and organic amendment . For example, this compound dissipates faster in submerged soil compared to dry soil . Its degradation is also faster under UV light than sunlight exposure . Furthermore, soil amendment with compost can enhance the dissipation of the insecticide .

Biochemical Analysis

Biochemical Properties

Spiromesifen plays a significant role in biochemical reactions, particularly in lipid synthesis . It acts as an acetyl coenzyme A carboxylase inhibitor . The biological activity of this compound correlates with the inhibition of lipogenesis, resulting in decreased lipid contents, especially of triglycerides and free fatty acids, in treated insects .

Cellular Effects

This compound has been shown to have moderate toxicity against the second instar larvae of Spodoptera littoralis, a cotton leaf worm . It affects the total lipid content in treated larvae, with a noted reduction in lipid content compared to untreated larvae . This indicates that this compound can influence cell function by altering lipid metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of lipid synthesis at the molecular level . It exerts its effects through binding interactions with biomolecules, specifically acetyl coenzyme A carboxylase, leading to enzyme inhibition . This results in decreased lipid contents in treated insects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to transform under certain conditions, including the presence of acid, from the major product to the major metabolite, this compound-enol, and additional minor metabolites . This indicates the product’s stability and potential for degradation over time .

Dosage Effects in Animal Models

In animal models, specifically rats, this compound has been found to have low acute toxicity . The effects of this compound can vary with different dosages

Metabolic Pathways

This compound is involved in lipid metabolic pathways . It interacts with acetyl coenzyme A carboxylase, an enzyme crucial for lipid synthesis . The inhibition of this enzyme by this compound leads to a decrease in lipid contents, particularly triglycerides and free fatty acids .

Transport and Distribution

This compound is rapidly absorbed in animal models, although absorption is incomplete . Distribution is widespread, with the highest tissue concentrations found in the liver . This suggests that this compound can be transported and distributed within cells and tissues .

Comparison with Similar Compounds

Spiromesifen belongs to the class of lipid synthesis inhibitors, which includes other compounds such as spirotetramat. Here is a comparison:

Conclusion

This compound is a valuable insecticidal and miticidal compound with a unique mode of action that targets lipid biosynthesis in pests. Its effectiveness in controlling resistant pest populations and its wide range of applications in agriculture and environmental studies make it a significant tool in pest management. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its role in scientific research and practical applications.

Properties

IUPAC Name

[2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl] 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14-11-15(2)18(16(3)12-14)19-20(26-17(24)13-22(4,5)6)23(27-21(19)25)9-7-8-10-23/h11-12H,7-10,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLXNESZZPUPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)OC(=O)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034929
Record name Spiromesifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In n-heptane 23, isopropanol 115, n-octanol 60, polyethylene glycol 22, DMSO 55, xylene, 1,2-dichloromethane, acetone, ethyl acetate, and acetonitrile all >250 (all in g/L, 20 °C), In water, 0.13 mg/L at 20 °C
Record name Spiromesifen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.5X10-4 mm Hg at 20 °C
Record name Spiromesifen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid

CAS No.

283594-90-1
Record name Spiromesifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283594-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiromesifen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283594901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiromesifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3,3-dimethyl-, 2-oxo-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-4-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SPIROMESIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N726NTQ5ZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Spiromesifen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

98 °C
Record name Spiromesifen
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7882
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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